N-Ethyl 4-(aminomethyl)benzamide
Description
Historical Context and General Significance of Benzamide (B126) Derivatives in Academic Research
Benzamide and its derivatives have long been a subject of scientific inquiry due to their wide range of biological activities. nih.gov This class of compounds has been instrumental in the design of novel bioactive molecules. Research has shown that various benzamide derivatives exhibit antimicrobial, analgesic, and anticancer properties. nih.gov Furthermore, they have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase and cholinesterase. nih.gov
In the realm of oncology, benzamide derivatives are a cornerstone of targeted therapy research. For instance, they have been designed as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA damage repair pathways and represent a promising target in cancer treatment. nih.gov Other research efforts have focused on synthesizing N-substituted benzamide derivatives as potential antitumor agents, building upon the structure of established compounds like Entinostat (MS-275). researchgate.net The therapeutic importance of benzamides continues to drive the synthesis of new compounds within this class. researchgate.net
Structural Characteristics and Chemical Importance of the 4-(aminomethyl)benzamide (B1271630) Scaffold
The 4-(aminomethyl)benzamide scaffold is the core structure of N-Ethyl 4-(aminomethyl)benzamide. Its chemical importance is highlighted by its use as a foundational structure in medicinal chemistry. The specific arrangement of the aminomethyl group at the para-position (position 4) relative to the benzamide group is crucial for its biological activity in certain contexts.
Recent research has identified the 4-(aminomethyl)benzamide scaffold as a key component in the development of potent viral entry inhibitors, particularly against filoviruses like Ebola and Marburg viruses. nih.govcdc.govnih.gov Structure-activity relationship (SAR) studies have demonstrated the significance of the substituent placement on the benzene (B151609) ring. For example, the 4-(aminomethyl)benzamide isomer was found to be significantly more potent than the corresponding 3-(aminomethyl)benzamide (B10948) isomer in inhibiting viral entry, underscoring the importance of the scaffold's specific substitution pattern. nih.gov The scaffold has also been investigated for its properties as a trypsin inhibitor. chemicalbook.com
Table 1: Properties of 4-(aminomethyl)benzamide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(aminomethyl)benzamide | nih.gov |
| Molecular Formula | C₈H₁₀N₂O | nih.gov |
| Molecular Weight | 150.18 g/mol | nih.gov |
Overview of Current Research Trends Pertaining to this compound and its Analogs
Current research involving the 4-(aminomethyl)benzamide scaffold is heavily focused on infectious diseases. A significant trend is the discovery and optimization of small molecule inhibitors of Ebola and Marburg virus entry. nih.govnih.govresearchgate.net Researchers have synthesized and tested a wide variety of analogs based on the 4-(aminomethyl)benzamide scaffold to identify compounds with superior potency and favorable metabolic profiles. nih.govcdc.gov These studies involve creating libraries of related structures to explore how different functional groups affect antiviral activity. nih.gov
While much of the published research focuses on the broader class of 4-(aminomethyl)benzamides, the specific compound this compound is available commercially for research purposes. biosynth.comchemicalbook.com This availability allows for its inclusion in screening programs and further synthetic modifications. Research on analogs extends to other therapeutic areas as well, with studies on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as potential monoamine oxidase-B (MAO-B) inactivators, indicating the scaffold's versatility. nih.gov
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | biosynth.comchemicalbook.com |
| CAS Number | 777055-55-7 | biosynth.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₄N₂O | biosynth.comchemicalbook.com |
| Molecular Weight | 178.23 g/mol | biosynth.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCNGHVNHMOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Reaction Methodologies
Established Synthetic Routes for N-Ethyl 4-(aminomethyl)benzamide (B1271630) and Related Scaffolds
Established synthetic methodologies provide a reliable foundation for accessing N-Ethyl 4-(aminomethyl)benzamide and structurally related compounds. These routes often involve sequential reactions to build the molecule piece by piece, ensuring high yields and purity.
Amide Bond Formation via Coupling Reagents
The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a carboxylic acid derivative with an amine. A common approach involves the activation of 4-(aminomethyl)benzoic acid or a protected precursor, followed by reaction with ethylamine (B1201723).
One general method for synthesizing 4-(aminomethyl)benzamides begins with the basic hydrolysis of 4-(aminomethyl)benzoic acid esters to yield the corresponding benzoic acids. These are then converted to benzoyl chlorides by refluxing with thionyl chloride. The resulting benzoyl chlorides are subsequently coupled with various anilines using the traditional Schotten-Baumann procedure to produce the final 4-(aminomethyl)benzamide products. nih.gov
The amide bond itself is a key structural feature, and its formation is a cornerstone of organic chemistry. nih.gov Computational studies on similar benzanilide (B160483) structures indicate that the amide bond typically adopts a thermodynamically stable trans configuration.
Table 1: Common Coupling Strategies for Benzamide (B126) Synthesis
| Starting Material (Acid Component) | Starting Material (Amine Component) | Coupling/Activation Reagent | Reaction Type |
| 4-(Aminomethyl)benzoic acid | Ethylamine | Thionyl chloride | Acyl chloride formation followed by nucleophilic acyl substitution |
| 4-(Bromomethyl)benzoic acid esters | Cyclic amines (e.g., piperidine (B6355638), morpholine) | None (direct reaction) | Nucleophilic substitution followed by hydrolysis and amide coupling |
| Isatoic anhydride | Primary amines | 2-Bromoacetophenone (B140003) | Three-component reaction |
| Carboxylic acids | Urea (B33335) | Boric acid | Solvent-free thermal condensation |
Introduction and Functionalization of the Aminomethyl Moiety
The aminomethyl group at the 4-position of the benzene (B151609) ring is a key functional handle that can be introduced and modified through various synthetic routes.
A common strategy involves starting with a precursor molecule containing a group that can be readily converted to an aminomethyl moiety. For instance, 4-(bromomethyl)benzoic acid esters can be treated with cyclic amines like piperidine or morpholine (B109124) to yield 4-(aminomethyl)benzoic acid esters. nih.gov Another approach is the reduction of a nitrile group. For example, 4-cyanobenzoic acid can be reduced to 4-(aminomethyl)benzoic acid. This transformation is a fundamental method for introducing aminomethyl groups in organic synthesis.
The aminomethyl group can also be incorporated as part of a larger building block. Benzimidazole (B57391) derivatives containing an aminomethyl group at the 2-position have been synthesized and explored for their biological activities, highlighting the versatility of this functional group in different molecular scaffolds. chemrevlett.com
N-Alkylation and N-Acylation Reactions at the Benzamide Nitrogen
Further diversification of the benzamide scaffold can be achieved through reactions at the benzamide nitrogen. N-alkylation introduces an alkyl group, while N-acylation adds an acyl group.
A protocol for the N-alkylation of benzamides with alcohols has been developed using cobalt nanoparticles as a catalyst. nih.gov This method involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov For instance, N-alkylation of primary amines with chloroacetamides can be achieved under controlled pH conditions in an aqueous environment. nih.gov
N-acylation can be performed using various acylating agents. For example, in the solid-phase synthesis of oligo(p-benzamide)s, aromatic carboxylic acids are activated with thionyl chloride and used to acylate secondary aromatic amines. acs.org
Advanced and Novel Synthetic Approaches
In addition to established methods, researchers are developing advanced and novel synthetic strategies to improve efficiency, enable the creation of complex structures, and reduce the environmental impact of benzamide synthesis.
Solid-Phase Synthesis Techniques for Oligomeric Structures
Solid-phase synthesis (SPS) has emerged as a powerful technique for the construction of oligomeric structures, including those based on benzamide backbones. acs.orguni-muenchen.de This method involves attaching the initial building block to a solid support (resin) and then sequentially adding monomer units. acs.org
A key advantage of SPS is the ability to drive reactions to completion by using an excess of reagents, which can be easily washed away after each step. This simplifies purification and allows for the automated synthesis of long oligomers. uni-muenchen.de For example, a solid-phase coupling protocol has been developed for the synthesis of oligo(p-benzamide)s up to a decamer by acylating secondary aromatic amines on a Wang resin support. acs.org Researchers have also developed SPS methods for creating sequence-defined ethynyl (B1212043) benzene oligomers with aniline (B41778) and benzaldehyde (B42025) subunits. nih.gov The synthesis of N-substituted glycine (B1666218) oligomers, known as peptoids, also heavily relies on solid-phase techniques. nih.gov
Green Chemistry Approaches in Benzamide Synthesis
Green chemistry principles are increasingly being applied to the synthesis of benzamides to minimize waste and the use of hazardous substances. researchgate.net
One approach is the use of environmentally benign solvents or even solvent-free reaction conditions. For example, a solvent-free method for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst. researchgate.net Another green approach is the use of water as a solvent. For instance, the synthesis of 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate (B1193919) has been achieved through an ion-association reaction in deionized water at room temperature. mdpi.com
Catalytic methods that improve atom economy are also a focus of green chemistry. A highly efficient, three-component reaction for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacetophenone has been reported. nih.gov
Regioselective Synthesis and Isomeric Control
The precise placement of functional groups (regioselectivity) and the control of their three-dimensional arrangement (isomeric control) are fundamental to the synthesis of biologically active benzamide derivatives. The synthesis of the this compound scaffold inherently relies on methods that control the substitution pattern on the aromatic ring, ensuring the desired para- (1,4-) substitution.
Regioselective Synthesis:
The regiochemistry of the 4-(aminomethyl)benzamide core is typically dictated by the choice of starting material. A common and effective strategy begins with a pre-functionalized para-substituted benzene ring, such as 4-formylbenzoic acid. This precursor ensures that the subsequent chemical modifications occur at the desired positions. A representative synthesis involves the reductive amination of 4-formylbenzoic acid. In this process, the aldehyde group is converted to an aminomethyl group. The resulting 4-(aminomethyl)benzoic acid is a key intermediate which can then be coupled with ethylamine to form the final product.
Another approach involves the selective functionalization of p-toluic acid (4-methylbenzoic acid). Radical bromination of p-toluic acid yields 4-(bromomethyl)benzoic acid, which serves as an electrophilic precursor. The subsequent reaction with an amine provides the aminomethyl group at the 4-position.
Conversely, alternative substitution patterns can be achieved through different synthetic routes. For instance, the regioselective amidomethylation of 4-aminobenzoic acid with reagents like hydroxymethylphthalimide has been shown to yield 4-amino-3-(aminomethyl)benzoic acid, demonstrating how the choice of reaction can direct the substituent to a different position (the 3-position in this case). researchgate.net
The conversion of the carboxylic acid intermediate to a more reactive species, such as an acyl chloride, is a critical step for amide bond formation. Reagents like thionyl chloride or oxalyl chloride are commonly used to prepare the 4-(aminomethyl)benzoyl chloride intermediate. researchgate.netnih.govprepchem.com This reactive intermediate readily couples with ethylamine to produce this compound.
Isomeric Control:
While the parent this compound molecule is achiral, isomeric control becomes critical during the synthesis of more complex, biologically active derivatives. Medicinal chemistry often requires the creation of conformationally restricted analogues to improve binding affinity to biological targets and to enhance pharmacokinetic properties.
One strategy to achieve isomeric control is to incorporate the flexible side chains into a new ring system. For example, in the development of filovirus entry inhibitors, conformationally restrained indoline (B122111) analogues of 4-(aminomethyl)benzamides were synthesized. This locks the molecule into a more rigid conformation, which can be beneficial for activity.
Furthermore, when introducing chiral centers into the derivatives, stereoselective synthesis is employed. This involves using chiral reagents or catalysts to favor the formation of one stereoisomer over another. For instance, the stereoselective opening of an epoxide ring with an amine, often catalyzed by a Lewis acid, is a well-established method for producing specific enantiomers of aminoalcohols. nih.gov While not a direct synthesis of a benzamide, this principle is applied in the synthesis of chiral derivatives of the core scaffold for SAR studies. nih.gov
Isomeric control also extends to the synthesis of amide bioisosteres. For example, when replacing the amide bond with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole, specific reaction conditions are required to obtain the desired regioisomer, as each can have different electronic and steric properties that influence biological activity. nih.gov
Chemical Transformations and Derivatization for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For the 4-(aminomethyl)benzamide scaffold, this involves systematically modifying different parts of the molecule and evaluating how these changes affect its biological potency and properties. These modifications typically target three main regions: the amide moiety, the central aromatic ring, and the aminomethyl group.
Derivatization Strategies:
A notable example of SAR exploration is the discovery of 4-(aminomethyl)benzamide derivatives as potent inhibitors of Ebola and Marburg virus entry. Researchers synthesized a library of compounds by making systematic structural modifications to a hit compound, CBS1118. researchgate.net
Amide Portion Modification : The N-ethyl group can be replaced with a wide variety of substituents. In the anti-Ebola virus project, various anilines were coupled with the 4-(aminomethyl)benzoyl chloride intermediate to explore the effect of different aromatic and heteroaromatic groups at this position. researchgate.net
Aminomethyl Group Modification : The amine component of the 4-(aminomethyl) group was varied. Starting with 4-(bromomethyl)benzoic acid esters, different cyclic amines such as piperidine, morpholine, and 4-methylpiperazine were introduced to investigate the impact of the tertiary amine's structure on antiviral activity. researchgate.net
Aromatic Region Modification : The central phenyl ring can be substituted or replaced entirely. For instance, thiophene (B33073) analogs were synthesized to evaluate the effect of replacing the benzene ring with a different aromatic system. researchgate.net
The findings from these modifications allowed researchers to build a comprehensive SAR profile. The table below summarizes the activity of key derivatives against Ebola virus.
| Compound | Amine Group (at 4-position) | Amide N-Substituent | EC50 (EBOV) [µM] |
|---|---|---|---|
| 5 | Piperidine | 3,4-dichlorophenyl | 2.3 |
| 20 | Piperidine | 3-(trifluoromethyl)phenyl | 0.2 |
| 23 | Piperidine | 3,5-bis(trifluoromethyl)phenyl | 0.14 |
| 32 | Morpholine | 3,5-bis(trifluoromethyl)phenyl | 0.14 |
| 35 | 4-Methylpiperazine | 3,5-bis(trifluoromethyl)phenyl | 0.13 |
Data sourced from a study on Ebola and Marburg virus entry inhibitors. researchgate.net EC50 represents the concentration of the compound that inhibits 50% of viral entry.
Bioisosteric Replacement of the Amide Bond:
A more advanced chemical transformation in SAR studies is the replacement of the amide bond with a bioisostere. Amide bonds can be susceptible to enzymatic hydrolysis in the body, leading to poor metabolic stability. Bioisosteres are functional groups with similar physical or chemical properties that can mimic the amide bond while offering improved stability or other pharmacokinetic properties. nih.govresearchgate.net
Several heterocyclic rings are effective amide bioisosteres because they can replicate the hydrogen bonding capabilities and planar structure of the amide group. drughunter.com
| Amide Bioisostere | Key Features | Rationale for Use |
|---|---|---|
| 1,2,4-Oxadiazole | Planar, aromatic heterocycle. Can mimic amide planarity and dipole moment. nih.gov | Improves metabolic stability while maintaining potency. Used as a nonclassical bioisostere. nih.gov |
| 1,3,4-Oxadiazole | Isomer of 1,2,4-oxadiazole. Also mimics amide properties. nih.gov | Offers an alternative geometry and electronic profile to fine-tune target interactions. hyphadiscovery.com |
| 1,2,3-Triazole | Can act as both a hydrogen bond donor and acceptor. The 1,4-disubstituted isomer is isosteric to a trans-amide bond. hyphadiscovery.com | Enhances metabolic stability against hydrolysis and oxidation while closely mimicking amide conformation. hyphadiscovery.com |
| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, while the amine basicity is reduced. drughunter.com | Increases metabolic stability by reducing susceptibility to proteolysis. The CF3 group can also optimize target binding. drughunter.comhyphadiscovery.com |
| Thioamide | The C=S bond is longer than C=O. It is a weaker hydrogen bond acceptor but a stronger donor. hyphadiscovery.com | Provides different electronic and steric properties compared to the amide, which can be used to probe binding interactions. |
This table summarizes common bioisosteres used to replace amide bonds in medicinal chemistry. nih.govdrughunter.comhyphadiscovery.com
These transformations highlight the sophisticated chemical strategies employed to dissect the SAR of the this compound scaffold, paving the way for the rational design of more effective and drug-like molecules.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization (Beyond Routine Identification)
Advanced spectroscopic methods provide a detailed picture of the molecule's electronic environment, vibrational modes, and exact mass, offering insights beyond simple confirmation of its identity.
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of a molecule in solution. For N-Ethyl 4-(aminomethyl)benzamide (B1271630), both ¹H and ¹³C NMR would be critical.
Detailed ¹H NMR analysis would confirm the number of unique protons and their neighboring environments. Key expected signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, broadened singlets for the amine and amide protons, and distinct signals for the aromatic and benzylic aminomethyl protons. The coupling constants would provide information on the dihedral angles between adjacent protons, offering insights into the molecule's preferred conformation in solution.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and aminomethyl groups would be characteristic. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to distinguish between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. These experiments would also be crucial for assessing isomeric purity, as any impurities would likely present their own distinct set of correlation peaks.
Interactive Data Table: Hypothetical ¹H NMR Data for N-Ethyl 4-(aminomethyl)benzamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1.15 | t | 7.2 | 3H | -CH₂CH₃ |
| 2.10 | br s | - | 2H | -CH₂NH₂ |
| 3.35 | q | 7.2 | 2H | -NHCH₂ CH₃ |
| 3.85 | s | - | 2H | Ar-CH₂ NH₂ |
| 7.40 | d | 8.0 | 2H | Aromatic H |
| 7.75 | d | 8.0 | 2H | Aromatic H |
| 8.30 | br t | 5.6 | 1H | -NH CH₂CH₃ |
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 14.8 | -CH₂CH₃ |
| 34.9 | -NHCH₂ CH₃ |
| 45.5 | Ar-CH₂ NH₂ |
| 127.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 133.0 | Aromatic C (quaternary) |
| 142.5 | Aromatic C (quaternary) |
| 167.0 | C =O |
FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.
The N-H stretching vibrations of the primary amine (aminomethyl group) and the secondary amide would appear in the region of 3300-3500 cm⁻¹. The amide N-H stretch is typically a single sharp band, while the primary amine would show two bands. The C-H stretching of the aromatic and aliphatic groups would be observed between 2850 and 3100 cm⁻¹.
A strong absorption band, the Amide I band, corresponding to the C=O stretching vibration, would be prominent around 1640 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, would be expected near 1540 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups would appear in the 1370-1470 cm⁻¹ region. The aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.
Interactive Data Table: Hypothetical FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch (primary amine) |
| 3300 | Medium, sharp | N-H stretch (secondary amide) |
| 3050 | Weak | Aromatic C-H stretch |
| 2970 | Medium | Aliphatic C-H stretch (asymmetric) |
| 2880 | Medium | Aliphatic C-H stretch (symmetric) |
| 1640 | Strong | C=O stretch (Amide I) |
| 1540 | Strong | N-H bend, C-N stretch (Amide II) |
| 1460 | Medium | CH₂ bend |
| 850 | Strong | p-disubstituted benzene (B151609) C-H bend |
HRMS is essential for determining the exact molecular weight of this compound with high precision, which in turn confirms its elemental composition. The predicted monoisotopic mass is 178.1106 g/mol . uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the aminomethyl side chain. For example, a significant fragment would be expected at m/z 106, corresponding to the 4-(aminomethyl)benzoyl cation. Another key fragment could arise from the loss of the aminomethyl group.
Interactive Data Table: Hypothetical HRMS Fragmentation Data for this compound
| m/z (experimental) | m/z (calculated) | Formula | Fragment |
| 179.1182 | 179.1184 | C₁₀H₁₅N₂O⁺ | [M+H]⁺ |
| 150.0815 | 150.0817 | C₈H₁₂NO⁺ | [M-C₂H₅]⁺ |
| 135.0550 | 135.0551 | C₈H₇O⁺ | [M-NH₂CH₂-C₂H₅]⁺ |
| 106.0651 | 106.0657 | C₇H₈N⁺ | [M-CONHC₂H₅]⁺ |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions.
Polymorphism, the ability of a compound to exist in more than one crystal form, can have significant impacts on its physical properties. A thorough crystallographic study would involve screening for different polymorphs of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. The formation of hydrates, where water molecules are incorporated into the crystal lattice, would also be investigated. Each polymorphic or hydrated form would be characterized by its unique unit cell parameters and space group.
Theoretical Conformational Analysis and Molecular Dynamics Simulations
Theoretical and computational methods are powerful tools for investigating the conformational landscape and dynamic behavior of flexible molecules like this compound. While specific theoretical conformational analyses and molecular dynamics (MD) simulations for this compound are not extensively available in the referenced literature, the methodologies applied to structurally related benzamides provide a framework for understanding its likely conformational preferences and dynamics.
Computational studies on substituted benzamides have utilized techniques such as molecular mechanics, ab initio calculations, and density functional theory (DFT) to explore their structural properties. nih.govtandfonline.com These studies often focus on determining the most stable conformers by analyzing the potential energy surface as a function of key dihedral angles. For benzamide (B126) derivatives, a critical parameter is the torsional angle (ω) between the plane of the phenyl ring and the amide group, which influences the degree of π-conjugation. nih.gov
In analogous N-substituted benzamides, such as N-methylbenzamide, the N-alkyl group is typically found to be coplanar with the carbonyl group. nih.gov Theoretical calculations for N-methylbenzamide have indicated a preference for a non-planar conformation with respect to the phenyl ring, with a calculated torsional angle of approximately 25°. nih.gov The presence of substituents on the phenyl ring can further influence the conformational equilibrium between cis and trans conformers, referring to the relative orientation of the substituent and the carbonyl oxygen. nih.gov
For this compound, a theoretical study would likely involve the systematic rotation around the key single bonds to map the potential energy surface and identify low-energy conformers. The key dihedral angles for such an analysis are depicted in the table below.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Significance |
| τ1 (C-C-C=O) | Rotation of the benzamide group relative to the phenyl ring. | Determines the planarity and conjugation between the amide and the aromatic system. Studies on related benzamides suggest a non-planar preference. nih.gov |
| τ2 (C-N-C=O) | Rotation around the amide C-N bond. | Generally, this bond has a high rotational barrier due to its partial double bond character, leading to planar cis/trans amide isomers. The trans conformation is typically favored in secondary amides. |
| τ3 (C-C-N-H) | Rotation of the ethyl group at the amide nitrogen. | Influences the local steric environment around the amide group. |
| τ4 (C-C-C-N) | Rotation of the aminomethyl group relative to the phenyl ring. | Determines the orientation of the basic amino group, which can be crucial for intermolecular interactions. |
A molecular dynamics simulation of this compound would provide insights into its behavior in a simulated biological environment, such as in aqueous solution. The expected findings from such a simulation are summarized in the following table.
Table 2: Predicted Parameters from a Molecular Dynamics Simulation of this compound
| Parameter | Description | Potential Insights |
| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of the simulated molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation. A low and stable RMSD suggests it maintains a consistent structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom from its average position during the simulation. | Highlights the flexible regions of the molecule. The ethyl and aminomethyl groups are expected to show higher flexibility compared to the rigid phenyl ring. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds over time. | Can reveal stable intramolecular hydrogen bonds that influence conformation and interactions with solvent or potential binding partners. |
| Dihedral Angle Distribution | The probability distribution of the key dihedral angles (τ1-τ4 from Table 1) over the course of the simulation. | Reveals the most populated conformational states and the energy barriers between them. |
Computational and Theoretical Studies
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of benzamide (B126) derivatives. These methods model the electron distribution within a molecule to predict its geometric parameters, vibrational frequencies, and electronic properties.
In a study on the related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (also known as procainamide), researchers employed DFT with the B3LYP functional and a 6-311G(d,p) basis set to optimize the molecule's geometry and analyze its electronic characteristics. nih.gov The calculated vibrational frequencies for the amide C=O stretch showed good agreement with experimental infrared (IR) spectra, validating the computational model. nih.govmdpi.com Such calculations can confirm the formation of specific molecular complexes and identify key functional group interactions. mdpi.com
A critical aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For the procainamide-tetraphenylborate complex, a small HOMO-LUMO energy gap was calculated, suggesting high chemical reactivity and stability. nih.gov This approach allows for the prediction of how a molecule like N-Ethyl 4-(aminomethyl)benzamide (B1271630) might behave in chemical reactions.
Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, offering insights into intermolecular interactions, including how a ligand might interact with a biological receptor. nih.gov
Table 1: DFT Calculation Parameters for a Related Benzamide Compound
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Determination of the most stable 3D structure. | nih.gov |
| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Comparison with experimental IR spectra to validate the model. | nih.gov |
| Electronic Properties | DFT/B3LYP/6-311G(d,p) | Calculation of HOMO-LUMO energy gap to predict reactivity. | nih.gov |
| Charge Distribution | Molecular Electrostatic Potential (MEP) | Identification of reactive sites for intermolecular interactions. | nih.gov |
Molecular Docking and In Silico Modeling of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target.
In silico modeling is extensively used to predict how benzamide derivatives bind to target proteins and to estimate their binding affinity. For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), molecular docking was used to identify critical interactions within the kinase's binding pocket. nih.govpeerj.com The docking protocol involved preparing the protein and ligand structures, assigning charges, and running multiple docking simulations to find the most stable binding pose, characterized by the lowest binding energy. nih.govpeerj.com
Following docking, the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is often applied to calculate the binding free energy of the protein-ligand complex. peerj.compeerj.com This provides a more accurate estimation of binding affinity by considering factors like electrostatic and van der Waals interactions, as well as solvation energies. peerj.com In the ROCK1 inhibitor study, the most active compound exhibited the lowest binding-free energy in the MMPBSA model. peerj.com
Similarly, research on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors utilized molecular docking to predict binding modes. nih.gov The results showed that the flexible 4-(aminomethyl)benzamide linker allowed the molecule to adopt a favorable geometry, enabling strong binding to the active site of the target kinase. nih.gov These computational predictions of binding affinity, often expressed as a docking score or calculated binding energy, are essential for prioritizing compounds for synthesis and biological testing. nih.gov
Table 2: Predicted Binding Affinities of Benzamide Derivatives to Protein Kinases
| Compound Class | Target Protein | Computational Method | Predicted Binding Energy (Sample) | Reference |
|---|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | MMPBSA | -130.61 kJ/mol (for most active compound) | peerj.com |
| 4-(Arylaminomethyl)benzamides | Abl Kinase (T315I mutant) | AutoDock Vina | -12.3 kcal/mol (for compound 10) | nih.gov |
| 4-(Aminomethyl)benzamides | Ebola Virus Glycoprotein (B1211001) (GP) | Docking | Identified key interactions with GP residues. | nih.govresearchgate.net |
Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used for this purpose.
In the study of ROCK1 inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govpeerj.com These methods generate statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a set of molecules with their known biological activities (e.g., pIC50 values). nih.govpeerj.compeerj.com The resulting models had strong predictive power, and the contour maps generated from the analysis provided clear visual guidance on which parts of the molecule could be modified to enhance activity. nih.govpeerj.com For example, the maps highlighted regions where bulky groups would be favorable or where electronegative groups would increase potency. peerj.com
This SAR information, derived computationally, allows for the rational design of new, more potent compounds. nih.gov In the ROCK1 study, this approach led to the design of forty new compounds, with seven showing higher predicted activity. nih.gov Similarly, SAR studies on 4-(aminomethyl)benzamides as Ebola virus entry inhibitors involved synthesizing a wide variety of structures to systematically probe how different chemical modifications affected antiviral potency. nih.govnih.gov This synergy between computational prediction and synthetic chemistry accelerates the optimization of lead compounds. nih.govnih.gov
Table 3: 3D-QSAR Model Statistics for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.774 | 0.965 | 0.703 | Steric: 63%, Electrostatic: 37% | nih.govpeerj.com |
| CoMSIA | 0.676 | 0.949 | 0.548 | Steric: 57.2%, Electrostatic: 42.8% | nih.govpeerj.com |
Prediction of Chemical Reactivity and Stability Profiles
Computational models can predict the chemical reactivity and stability of molecules, which are critical properties for any potential therapeutic agent. As mentioned previously, the HOMO-LUMO energy gap calculated via DFT is a primary indicator of chemical reactivity. nih.gov A smaller gap generally implies that a molecule is more reactive.
Beyond electronic reactivity, computational methods can help predict metabolic stability. Studies on 4-(aminomethyl)benzamide inhibitors of the Ebola virus showed that representative compounds possessed good metabolic stability in both human and rat liver microsomes. nih.govnih.gov While this is an experimental result, computational tools (e.g., docking to metabolic enzymes like Cytochrome P450) are often used in the early stages to predict sites of metabolism and design more stable compounds.
Furthermore, chemical stability, such as resistance to hydrolysis, is a key concern. In the development of novel benzamide-type binders for the Cereblon E3 ligase, a major goal was to improve upon the hydrolytic instability of existing ligands. nih.gov Computational analysis of intramolecular hydrogen bonds and conformational preferences helped in the design of more stable, conformationally locked derivatives. nih.govacs.org These studies demonstrate how theoretical calculations can guide the synthesis of compounds with improved stability profiles, a crucial step in developing viable drug candidates. researchgate.netnih.gov
Chemical Biology and Mechanistic Investigations Non Clinical Focus
Molecular Design Principles for N-Ethyl 4-(aminomethyl)benzamide (B1271630) Analogs
The molecular architecture of N-Ethyl 4-(aminomethyl)benzamide serves as a versatile scaffold for the design of targeted therapeutic agents. A key design principle involves utilizing the 4-(aminomethyl)benzamide fragment as a flexible linker. nih.gov This strategy aims to connect different pharmacophoric elements, allowing the resulting molecule to adopt a favorable geometry for binding within the active or allosteric sites of biological targets. nih.gov
In the context of protein kinase inhibitors, for instance, this flexible linker has been proposed as a method to circumvent steric hindrance from bulky amino acid residues, such as isoleucine, which can confer resistance to first-generation inhibitors. nih.gov By strategically positioning key interacting moieties, this design allows for the development of specific inhibitors that engage with allosteric pockets adjacent to the primary active site. nih.gov Furthermore, synthetic strategies for creating analogs often involve modifying the amide and the aminomethyl portions of the core structure. This allows for the introduction of a wide variety of substituents, including conformationally restrained systems like indolines, to explore and optimize interactions with the target protein. nih.govnih.gov The goal of these designs is often to enhance potency, improve metabolic stability, and achieve broad-spectrum activity against related targets, such as different species of viruses. nih.govresearchgate.net
In Vitro Biochemical Characterization of Molecular Target Interactions
The this compound scaffold and its analogs have been subjected to extensive in vitro biochemical characterization to determine their interactions with various molecular targets.
Analogs built upon the 4-(aminomethyl)benzamide fragment have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs). In one study, newly synthesized compounds were evaluated for their ability to inhibit a panel of eight RTKs. The results showed that many of these analogs possess potent inhibitory capabilities. nih.gov For example, analogs featuring a (trifluoromethyl)benzene ring were found to be highly potent against the Epidermal Growth Factor Receptor (EGFR), with some compounds achieving 91-92% inhibition at a concentration of 10 nM. nih.gov
The design of these compounds as Type II kinase inhibitors, which bind to an allosteric site, was supported by molecular modeling. This suggested that the 4-(aminomethyl)benzamide linker provides the necessary flexibility for the molecule to bind effectively within the active center of mutant kinases like T315I-mutant Bcr-Abl. nih.gov
Table 1: Inhibitory Activity of Selected 4-(Arylaminomethyl)benzamide Analogs Against Receptor Tyrosine Kinases
| Compound | Modification | Target Kinase | Inhibition at 10 nM (%) |
| 11 | (Trifluoromethyl)benzene on amide | EGFR | 91 |
| 13 | (Trifluoromethyl)benzene on amine | EGFR | 92 |
Data sourced from a study on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. nih.gov
A significant area of investigation for 4-(aminomethyl)benzamide derivatives has been their role as entry inhibitors for filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV). nih.govnih.gov These studies rely on receptor binding and functional assays to characterize the interaction between the compounds and the viral glycoproteins (GP), which are essential for viral entry into host cells. nih.govresearchgate.net
Through high-throughput screening of chemical libraries using a viral pseudotyping system, 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors of both EBOV and MARV entry. nih.gov Subsequent testing against wild-type viruses in BSL-4 facilities confirmed their antiviral activity. nih.gov The primary molecular target is the filovirus glycoprotein (B1211001). Docking studies and experiments with mutant glycoproteins suggest that these compounds bind to a cavity located between the GP1 (attachment) and GP2 (fusion) subunits. nih.gov This binding site is analogous to that of other known Ebola entry inhibitors like toremifene. nih.gov
Table 2: Antiviral Activity of Selected 4-(Aminomethyl)benzamide Analogs against Filoviruses
| Compound | EBOV EC₅₀ (µM) | MARV EC₅₀ (µM) |
| 20 | 1.12 ± 0.08 | 0.98 ± 0.09 |
| 23 | 0.89 ± 0.12 | 1.15 ± 0.11 |
| 32 | 0.23 ± 0.03 | 0.45 ± 0.05 |
| 33 | 0.35 ± 0.04 | 0.39 ± 0.03 |
| 35 | 0.56 ± 0.07 | 0.67 ± 0.06 |
EC₅₀ values represent the concentration required for 50% inhibition of viral entry in cell-based assays. Data sourced from studies on filovirus entry inhibitors. nih.govnih.gov
Systematic SAR studies have been crucial in optimizing the 4-(aminomethyl)benzamide scaffold for enhanced antiviral potency. nih.govnih.gov These studies have explored modifications at several key positions on the molecule.
Amide Substituent: The group attached to the amide nitrogen is critical for activity. Replacing the initial hit's N-ethyl group with larger, more complex moieties like cyclohexyloxyethyl led to significant improvements in potency against filoviruses. nih.gov
Aminomethyl Substituent: The nature of the amine at the benzylic position also heavily influences activity. Tertiary amines, particularly those incorporated into cyclic structures like piperidine (B6355638), were found to be favorable. nih.gov
Conformational Restraint: Introducing conformational rigidity, for example by creating indoline-based structures, was a key strategy explored to enhance binding affinity. nih.govnih.gov
Bulky Groups: The addition of bulky, lipophilic groups such as adamantyl substituents at the aminomethyl position resulted in some of the most potent inhibitors, with EC₅₀ values in the low nanomolar range. nih.gov For example, compound 32 , an adamantyl-substituted analog, was identified as a superior inhibitor of both Ebola and Marburg viruses. nih.govnih.govresearchgate.net
These SAR studies demonstrate that a combination of a suitable amide substituent and a bulky, often cyclic, amine at the benzylic position is essential for potent inhibition of filovirus entry. nih.gov
Elucidation of Molecular Mechanism of Action in Pre-clinical Models (e.g., Viral Entry Inhibition in Cell-Based Assays)
Viral Pseudotyping Systems: Initial identification and characterization were performed using a surrogate system where the glycoprotein of a safe virus (like HIV or VSV) is replaced with the EBOV or MARV glycoprotein. nih.gov The ability of the compounds to block infection by these pseudovirions demonstrates that their target is the glycoprotein itself. nih.gov
Docking Studies: Computational docking studies predict that the compounds bind within a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the EBOV glycoprotein. nih.gov This binding is thought to stabilize the glycoprotein in its pre-fusion conformation, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. researchgate.net
Mutant Glycoprotein Assays: To validate the docking predictions, assays were conducted using cells expressing mutant EBOV glycoproteins. For instance, mutations at key residues within the proposed binding site, such as Y517S and T519V, altered the inhibitory activity of the benzamide (B126) compounds. nih.gov A rightward shift in the dose-response curve for certain compounds in the presence of these mutations provides strong evidence for direct binding to that specific site. nih.gov
Together, these pre-clinical investigations confirm that 4-(aminomethyl)benzamide analogs inhibit filovirus infection by directly targeting the viral glycoprotein and preventing a critical step in the viral life cycle. nih.gov
Prodrug Design Incorporating Benzamide Moieties (Conceptual and Synthetic Aspects)
The benzamide moiety is a feature in various prodrug designs aimed at improving the therapeutic properties of active pharmaceutical ingredients. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. rsc.org This approach can be used to enhance solubility, increase stability, or achieve targeted drug delivery. nih.govrsc.org
One conceptual approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where a non-toxic prodrug is selectively activated at a tumor site by an enzyme that has been targeted there by a monoclonal antibody. creative-biolabs.com A relevant example involves a benzoic acid mustard prodrug, where the cytotoxic alkylating agent is masked through an amide bond to a glutamic acid residue. This renders the compound inactive until the glutamic acid is cleaved by a specific enzyme, carboxypeptidase G2 (CPG2), releasing the active, toxic drug at the desired location. creative-biolabs.com
Applications in Advanced Chemical Synthesis and Materials Science
N-Ethyl 4-(aminomethyl)benzamide (B1271630) as a Versatile Synthetic Intermediate
N-Ethyl 4-(aminomethyl)benzamide is recognized as a versatile small molecule scaffold and a useful agent in solid-phase peptide synthesis, where it is noted for a low degree of racemization. biosynth.com Its utility as a synthetic intermediate stems from the differential reactivity of its two nitrogen-containing functional groups. The aminomethyl group provides a nucleophilic site for the introduction of various substituents, while the ethylamide moiety can participate in hydrogen bonding and other non-covalent interactions.
This compound serves as a crucial building block in the synthesis of more complex molecules. For instance, derivatives of 4-(aminomethyl)benzamide have been instrumental in the development of potent entry inhibitors for Ebola and Marburg viruses. In these syntheses, the aminomethyl group is typically introduced by reacting a precursor like 4-(bromomethyl)benzoic acid ester with an appropriate amine. The resulting ester is then hydrolyzed to a carboxylic acid, converted to a benzoyl chloride, and finally coupled with various anilines to produce a diverse library of 4-(aminomethyl)benzamide derivatives. nih.gov This multi-step synthetic route highlights the role of the 4-(aminomethyl)benzamide core as a foundational structure for creating compounds with significant biological activity. nih.gov
The general synthetic pathway to create a library of N-substituted 4-(aminomethyl)benzamides for biological screening is a testament to the versatility of this intermediate. The ability to readily modify both the amine and amide functionalities allows for systematic structural variations to optimize biological efficacy.
Table 1: Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 777055-55-7 | biosynth.com |
| Molecular Formula | C10H14N2O | biosynth.com |
| Molecular Weight | 178.23 g/mol | biosynth.com |
Utilization in the Development of Novel Organic Reactions and Methodologies
While specific studies detailing the use of this compound to develop entirely new organic reactions are not prevalent, its application in complex, multi-step syntheses demonstrates its utility within existing advanced chemical methodologies. The synthesis of benzimidazole (B57391) derivatives, an important class of N-containing heterocycles, often involves the condensation of o-phenylenediamines with carboxylic acid derivatives. nih.gov The structural motifs present in this compound make it a potential precursor for related heterocyclic systems.
The creation of compound libraries, such as those for antiviral drug discovery, relies on robust and high-yielding reaction sequences. nih.gov The successful incorporation of the 4-(aminomethyl)benzamide moiety into these libraries underscores its compatibility with standard synthetic protocols like acylation and nucleophilic substitution. The synthesis of N-substituted benzamide (B126) derivatives as potential antitumor agents, for example, involves a series of reactions including reduction of a nitro group to an amine, followed by coupling reactions. researchgate.net These established methodologies are crucial for building complex molecules from simpler, versatile building blocks like this compound.
Applications in Polymer Science and Functional Materials
The bifunctional nature of this compound and related structures makes them attractive monomers for the synthesis of functional polymers and materials. The presence of both a hydrogen-bond donor (the amine) and a hydrogen-bond acceptor (the amide carbonyl) can direct the self-assembly of polymeric chains and influence material properties.
Foldamers are oligomers that adopt well-defined, folded conformations in solution. The development of aromatic oligoamides, including those based on benzamide units, is a significant area of research aimed at creating architectures that can mimic biological structures like the α-helix. These structures are of interest for applications such as inhibiting protein-protein interactions. researchgate.net While not explicitly using the N-ethyl derivative, the principles of designing benzamide-based foldamers are directly applicable. The synthesis of these foldamers involves the sequential coupling of monomer units, where the amino and carboxylic acid (or derivative) functionalities are key. The amide bonds form the backbone of the oligomer, and their geometry dictates the folding pattern. The ability to introduce functional groups onto the aromatic rings allows for the creation of foldamers with specific recognition properties.
Functional polymers are increasingly being investigated for their potential in environmental remediation, particularly for the removal of pollutants like heavy metals from water. researchgate.netnih.gov Polymers containing chelating groups, such as those with amine and phosphonate (B1237965) functionalities, have shown promise as effective adsorbents. nih.gov The amine group in this compound could serve as a site for grafting onto a polymer backbone or for direct chelation of metal ions.
The development of "green" or "eco-friendly" adsorbent materials often involves the use of renewable or recycled resources and synthesis processes with a reduced environmental footprint. nih.gov While specific research on this compound for this purpose is limited, the broader class of functional poly(ester amide)s, synthesized through methods like thiol-ene chemistry, demonstrates the potential for creating advanced materials from amide-containing monomers. researchgate.net These polymers can be designed to have specific solubilities and thermal properties, making them adaptable for various remediation applications. researchgate.net The incorporation of monomers with amine functionalities, akin to this compound, into such polymer systems could enhance their capacity for adsorbing pollutants.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(bromomethyl)benzoic acid |
| Benzimidazole |
| o-phenylenediamine |
Future Directions and Emerging Research Avenues
Innovations in Asymmetric Synthesis of Chiral N-Ethyl 4-(aminomethyl)benzamide (B1271630) Analogs
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern chemistry, as the biological and material properties of a molecule are often dictated by its three-dimensional structure. For analogs of N-Ethyl 4-(aminomethyl)benzamide, achieving high levels of stereocontrol is crucial for developing derivatives with specific functionalities. Future research is poised to move beyond classical resolution methods towards more sophisticated and efficient asymmetric synthesis strategies.
Recent breakthroughs in catalysis offer promising avenues. Bifunctional organocatalysts, for example, have demonstrated success in the enantioselective synthesis of axially chiral benzamides through processes like aromatic electrophilic bromination. nih.gov These catalysts, which possess both a hydrogen-bond donor (like urea (B33335) or thiourea) and a Brønsted base (like a tertiary amine) on a chiral scaffold, can effectively control the stereochemical outcome of a reaction. Another area of innovation lies in atroposelective N-acylation reactions, which can be used to construct N-N axially chiral compounds with high enantioselectivity under mild conditions. worldscientific.com This method is particularly relevant for creating sterically hindered benzamide (B126) derivatives with restricted rotation around the N-aryl bond.
Furthermore, the development of novel racemization-free coupling reagents is set to revolutionize the synthesis of chiral amides. google.com These reagents are designed to activate carboxylic acids for amidation without loss of stereochemical integrity, a critical consideration when creating chiral centers. Asymmetric intramolecular reactions, such as haloamination and haloamidation, also present a powerful tool for constructing chiral heterocyclic analogs, starting from achiral aminoalkenes. cyberleninka.ru
Table 1: Emerging Asymmetric Synthesis Strategies for Chiral Benzamide Analogs
| Synthesis Strategy | Description | Key Advantages | Potential Application for this compound Analogs |
|---|---|---|---|
| Bifunctional Organocatalysis | Utilizes a single catalyst with multiple functional groups to activate both the nucleophile and electrophile in a stereocontrolled manner. nih.gov | High enantioselectivity, mild reaction conditions, metal-free. | Creation of axially chiral analogs by controlling rotation around the benzamide bond. |
| Atroposelective N-Acylation | Catalytic asymmetric acylation of N-substituted amides to generate compounds with sterically hindered rotation, leading to stable atropisomers. worldscientific.com | Direct synthesis of N-N axially chiral compounds, broad substrate scope. | Synthesis of novel analogs with unique three-dimensional structures and defined stereochemistry. |
| Racemization-Free Coupling | Employs advanced coupling reagents that prevent the loss of stereochemical purity during amide bond formation. google.com | Preservation of enantiopurity, low toxicity, cost-effective. | Reliable synthesis of enantiomerically pure analogs where the chirality is introduced early in the synthetic route. |
| Asymmetric Haloamidation | Intramolecular cyclization of an alkene containing an amide group, catalyzed by a chiral catalyst in the presence of a halogen source. cyberleninka.ru | Formation of enantioenriched nonaromatic heterocycles, introduction of multiple chiral centers. | Development of conformationally restrained, cyclic analogs of the parent compound. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research from a trial-and-error process to a predictive science. rsc.org For this compound, these computational tools offer a powerful platform for designing novel analogs with optimized properties and for predicting their behavior before synthesis is even attempted.
Generative AI models can explore vast chemical spaces to propose novel molecular structures based on a set of desired parameters. For instance, an AI could be trained on a dataset of known benzamide derivatives and their properties to generate new analogs of this compound with potentially enhanced target affinity or improved physicochemical characteristics. These models can be constrained to ensure synthetic feasibility, bridging the gap between virtual design and laboratory reality.
Table 2: Applications of AI and Machine Learning in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Modeling | Algorithms create new molecular structures based on learned patterns from existing data. | Rapidly identifies novel and diverse analogs that may not be conceived through traditional methods. |
| Property Prediction | Machine learning models forecast physicochemical and biological properties from a compound's structure. researchgate.net | Enables high-throughput virtual screening and prioritization of candidates for synthesis. |
| De Novo Design | AI designs molecules from scratch to fit a specific target binding site or possess a desired set of properties. | Accelerates the discovery of compounds with highly tailored functionalities. |
| Synthetic Route Prediction | AI tools suggest plausible and efficient synthetic pathways for a target molecule. | Streamlines the process of chemical synthesis and reduces experimental effort. |
Exploration of Novel Interdisciplinary Applications in Materials Science and Analytical Chemistry
While much of the focus on benzamide derivatives has been in the context of biological activity, the unique structural features of compounds like this compound lend themselves to exploration in other scientific disciplines, notably materials science and analytical chemistry.
In materials science, the benzamide functional group is a key component of aramid polymers, which are known for their high strength and thermal stability due to strong intermolecular hydrogen bonding. The 4-(aminomethyl)benzoic acid moiety, a close structural relative of this compound, has been investigated for the creation of high-performance, bio-based copolyamides. google.com These polymers exhibit high glass transition temperatures, making them suitable for applications that require thermal resistance. google.com Future research could explore the incorporation of this compound or its derivatives as monomers in novel polymerization reactions to create advanced materials with tailored properties, such as enhanced hydrophobicity or specific surface characteristics. mdpi.com
In the realm of analytical chemistry, the benzamide scaffold has been utilized in the design of chemosensors. For instance, benzamide hydrazone derivatives have been shown to act as highly selective colorimetric sensors for the detection of cyanide ions in solution. tandfonline.com The mechanism often involves a deprotonation event upon anion binding, which leads to a measurable change in the electronic properties of the molecule. The this compound structure, with its hydrogen bond donating and accepting sites, could be similarly functionalized to create novel sensors for specific ions or small molecules. Furthermore, benzamide derivatives have been employed as analytical reagents in various chemical transformations. cyberleninka.ru
Advanced Mechanistic Studies using Biophysical Techniques (Non-Clinical Context)
Understanding how a small molecule interacts with its biological or chemical environment at a molecular level is fundamental to its development and optimization. A suite of advanced biophysical techniques can provide high-resolution insights into the binding kinetics, thermodynamics, and structural basis of these interactions for this compound and its analogs in a non-clinical research setting.
X-ray crystallography is a powerful tool for determining the three-dimensional structure of a molecule and its complexes. nih.gov For example, obtaining the crystal structure of an this compound analog bound to a target protein can reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov This structural information is invaluable for guiding further rational design of more potent or selective analogs.
Surface Plasmon Resonance (SPR) is another key technique that allows for the real-time, label-free analysis of binding kinetics. bioradiations.comnih.govyoutube.commdpi.comnih.gov By immobilizing a target protein on a sensor chip and flowing a solution of the benzamide analog over the surface, SPR can precisely measure the association (on-rate) and dissociation (off-rate) constants of the interaction. bioradiations.com This provides a detailed kinetic profile of the binding event, which is often more informative than a simple affinity measurement.
Other biophysical methods such as Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on ligand binding and conformational changes in solution, further complete the picture of the molecular interaction. nih.govresearchgate.net These techniques, when used in concert, provide a comprehensive understanding of the structure-activity relationships that govern the function of this compound derivatives.
Table 3: Biophysical Techniques for Mechanistic Studies
| Technique | Information Provided | Relevance to this compound Research |
|---|---|---|
| X-Ray Crystallography | High-resolution 3D structure of the compound and its complexes. nih.govrsc.orgacs.orgnih.govresearchgate.net | Elucidates the precise binding mode to a target, guiding structure-based design. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_a, k_d) and affinity (K_D). bioradiations.comnih.govyoutube.commdpi.comnih.govnih.gov | Quantifies the dynamics of the interaction between an analog and its target. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, stoichiometry). researchgate.netnih.govresearchgate.net | Provides a complete thermodynamic profile of the binding interaction. |
| Nuclear Magnetic Resonance (NMR) | Information on ligand binding, conformational changes, and dynamics in solution. nih.govnih.govirbm.com | Confirms binding in solution and can identify the part of the molecule involved in the interaction. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Ethyl 4-(aminomethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step acylation and catalytic hydrogenation. For example, 4-aminobenzamide derivatives can be synthesized via acylation of amines using benzoyl chloride derivatives under anhydrous conditions, followed by hydrogenation with catalysts like Raney-Ni (methanol solvent, 50–80°C, 6–12 hours). Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation and side reactions. Yield improvements (≥70%) are achievable by adjusting solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of reactants .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and benzamide carbonyl (δ 165–170 ppm). Compare with reference spectra of analogous compounds (e.g., 4-(aminomethyl)-N-(pyridin-3-yl)benzamide) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, cleavage at the amide bond generates characteristic fragments like m/z 121 (aminomethylbenzoyl) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) for high-purity isolation (>98%) .
Advanced Research Questions
Q. How does molecular docking predict interactions between this compound and biological targets like histone deacetylases (HDACs)?
- Methodological Answer :
- AutoDock4 Protocol : Prepare the compound’s 3D structure (Open Babel), define the HDAC binding pocket (e.g., PDB: 4LX9), and run docking simulations with Lamarckian genetic algorithms. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic zinc ions. Cross-validate with site-directed mutagenesis .
- Contradiction Note : Reported discrepancies in HDAC isoform selectivity (e.g., HDAC1 vs. HDAC6) may arise from flexible receptor modeling limitations .
Q. What experimental approaches resolve contradictions in reported biological activity data for benzamide derivatives across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Test compound efficacy in multiple cell lines (e.g., HCT-116, HEK-293) under standardized oxygen levels (5% O₂ vs. 21% O₂) to assess hypoxia-dependent effects .
- Epigenetic Profiling : Quantify histone acetylation (e.g., Ac-H3 via Western blot) to correlate activity with HDAC inhibition. For example, MS-275 shows brain-region-selective Ac-H3 modulation (frontal cortex vs. striatum) .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact pharmacokinetics and target selectivity?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to predict blood-brain barrier penetration. Ethyl groups increase logP by ~0.5 units compared to methyl, enhancing CNS bioavailability .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. Trifluoromethyl analogs (e.g., 4-(trifluoromethyl)benzamide) show 2-fold longer half-lives .
Q. What in vivo models evaluate blood-brain barrier (BBB) penetration of neuroactive benzamide derivatives?
- Methodological Answer :
- Mouse Models : Administer compound intravenously (5 mg/kg) and quantify brain/plasma ratios via LC-MS/MS at 1-, 4-, and 24-hour intervals. MS-275 achieves brain concentrations >1 µM post-15 µmol/kg dosing .
- PET Imaging : Radiolabel the compound (¹¹C/¹⁸F) for real-time BBB transit analysis in non-human primates .
Q. How can structure-activity relationship (SAR) studies guide the design of benzamide-based enzyme inhibitors?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical groups (e.g., aminomethyl for HDAC binding, ethyl for lipophilicity) using CoMFA/CoMSIA models.
- Analog Synthesis : Replace the benzamide core with pyridinyl or thiophene rings to test steric/electronic effects. For example, thiophene derivatives show 10-fold higher HDAC2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
